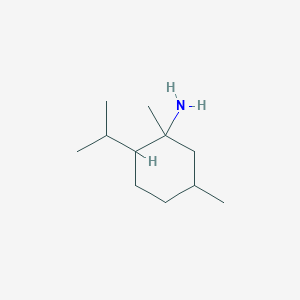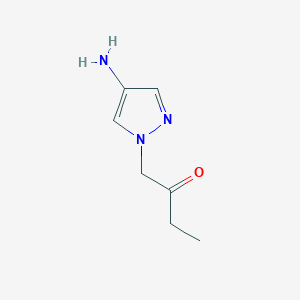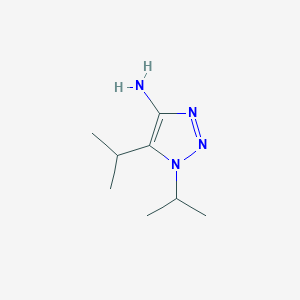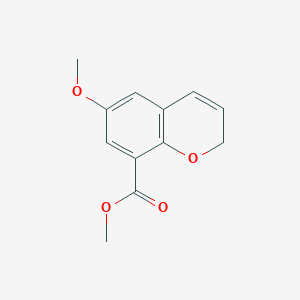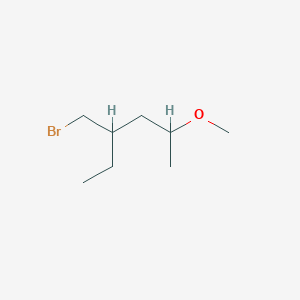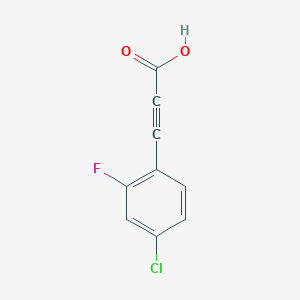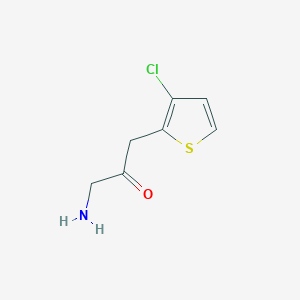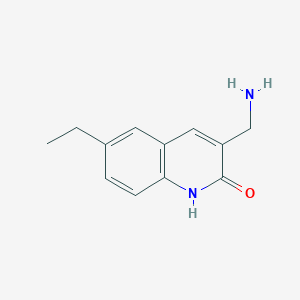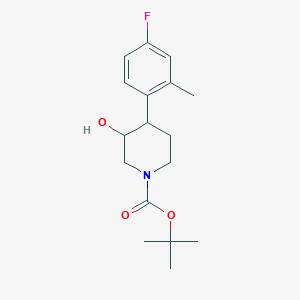
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound with a molecular formula of C17H24FNO3 This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a fluoro-methylphenyl group
準備方法
The synthesis of Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, including condensation, cyclization, and esterification reactions. The starting materials often include piperidine derivatives and fluoro-methylphenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets required standards.
化学反応の分析
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluoro group or reduce the carbonyl group back to a hydroxyl group, using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylphenyl group may enhance its binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may modulate neurotransmitter activity in the brain.
類似化合物との比較
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Tert-butyl 4-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Tert-butyl 4-(4-bromo-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Similar structure but with a bromo group instead of a fluoro group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H24FNO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO3/c1-11-9-12(18)5-6-13(11)14-7-8-19(10-15(14)20)16(21)22-17(2,3)4/h5-6,9,14-15,20H,7-8,10H2,1-4H3 |
InChIキー |
FKJFQCWUGKFUDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


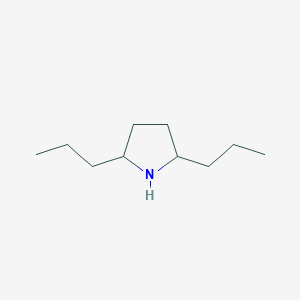
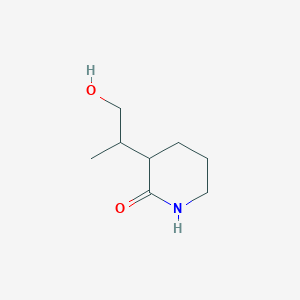
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)

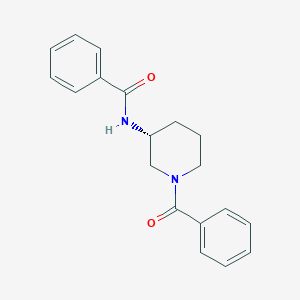
methanol](/img/structure/B13165657.png)
